

An In-depth Technical Guide to N-Desmethyl Bedaquiline-d6

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Compound of Interest

Compound Name: N-Desmethyl Bedaquiline-d6

Cat. No.: B12413516

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Introduction: **N-Desmethyl Bedaquiline-d6** is the stable isotope-labeled version of N-Desmethyl Bedaquiline, the principal active metabolite of Bedaquiline.[1] Bedaquiline is a diarylquinoline antimycobacterial agent, a first-in-class drug approved for the treatment of multidrug-resistant tuberculosis (MDR-TB).[2] The N-desmethyl metabolite, also known as M2, is formed primarily in the liver through N-demethylation of Bedaquiline.[2] While it possesses antimycobacterial activity, it is approximately 5-fold less potent than the parent drug.[2] The deuterated form, **N-Desmethyl Bedaquiline-d6**, serves as a critical internal standard for analytical and pharmacokinetic research, enabling precise quantification of Bedaquiline and its metabolite in biological samples through methods like mass spectrometry and liquid chromatography.[1][3]

Core Chemical Properties

The fundamental physicochemical properties of **N-Desmethyl Bedaquiline-d6** are summarized below. These data are compiled from various chemical suppliers and databases.



Property	Value	Source(s)
Chemical Name	(1R,2S)-1-[6-bromo-2- (trideuteriomethoxy)quinolin-3- yl]-2-naphthalen-1-yl-1-phenyl- 4- (trideuteriomethylamino)butan- 2-ol	[4][5]
Molecular Formula	C31H23D6BrN2O2	[1][6][7]
Molecular Weight	547.52 g/mol	[3][4][6]
Exact Mass	546.178 Da	[4][5]
CAS Number	2271264-26-5	[4][7]
Appearance	White to off-white solid powder	[4]
Purity	≥98%	[6]
LogP	6.7	[4][5]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	4	[4]
Rotatable Bond Count	8	[4]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound. Recommended storage conditions are as follows:

Condition	Duration
Powder at -20°C	3 years
Powder at 4°C	2 years
In solvent at -80°C	6 months
In solvent at -20°C	1 month



Table data sourced from InvivoChem.[4]

Metabolic Pathway of Bedaquiline

Bedaquiline is metabolized in the liver, where N-demethylation represents the major metabolic pathway.[8][9] This process is primarily mediated by the cytochrome P450 isoenzyme CYP3A4, which converts Bedaquiline into N-Desmethyl Bedaquiline (M2).[2][10] Further research has identified that CYP2C8 and CYP2C19 also contribute to this N-demethylation process.[8][10] [11]



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Fig. 1: Metabolic conversion of Bedaquiline to its N-desmethyl metabolite.

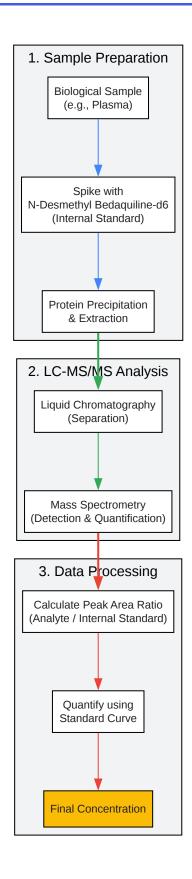
Experimental Protocols & Applications

While specific synthesis protocols for **N-Desmethyl Bedaquiline-d6** are proprietary to manufacturers, its application as an internal standard in bioanalytical methods is well-established.[1][3] Below is a logical workflow for its use in a pharmacokinetic study and an example protocol for formulation.

Analytical Workflow for Pharmacokinetic Studies

N-Desmethyl Bedaquiline-d6 is crucial for accurately quantifying the levels of Bedaquiline's primary metabolite in biological matrices (e.g., plasma, tissue). The deuterated standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.





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Fig. 2: Workflow for using **N-Desmethyl Bedaquiline-d6** as an internal standard.



General Formulation Protocol (Example)

For in vitro or in vivo studies, compounds with low water solubility like **N-Desmethyl Bedaquiline-d6** require specific formulation protocols. The following is a general example based on common laboratory practices for such compounds.[4]

Objective: To prepare a stock solution and working solution for administration.

Materials:

- N-Desmethyl Bedaquiline-d6 powder
- Dimethyl sulfoxide (DMSO)
- Corn oil
- Sterile vials and syringes

Protocol:

- Preparation of Stock Solution:
 - Prepare a high-concentration stock solution by dissolving the N-Desmethyl Bedaquilined6 powder in 100% DMSO.
 - For example, to create a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO. Vortex until fully dissolved.
- Preparation of Working Solution (Example Formulation: 10% DMSO in Corn Oil):
 - This formulation is suitable for animal studies (e.g., intraperitoneal or subcutaneous injection).[4]
 - To prepare a 1 mL working solution of 2.5 mg/mL, take 100 μL of the 25 mg/mL DMSO stock solution.[4]
 - Add the stock solution to 900 μL of corn oil.[4]



 Mix thoroughly by vortexing or sonication to obtain a clear solution or a uniform suspension. This final solution is ready for use in animals.[4]

Note: These protocols are for reference only. Researchers should validate and adapt methodologies based on their specific experimental needs.[4]

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